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Compound of Interest |

Compound Name: BAK2-66
CAS No.: 1301178-83-5
Cat. No.: B605905
. J

Executive Summary & Compound Identity

BAK2-66 is a highly specific chemical entity acting as a selective Dopamine D3 Receptor
(D3R) antagonist.[1] It belongs to a class of 4-phenylpiperazinyl-butyl-arylamides designed to
treat substance use disorders (specifically cocaine and methamphetamine addiction) by
modulating dopaminergic signaling in the mesolimbic system without triggering the motor side
effects associated with D2R blockade.

Critical Distinction: While the code "BAK" often refers to the pro-apoptotic protein (Bcl-2
homologous antagonist/killer), BAK2-66 refers specifically to the benzofuranyl small molecule
synthesized by the Newman Lab (NIDA/NIH). This guide focuses exclusively on the medicinal
chemistry and SAR of this D3R antagonist.

Core Chemical Profile[2]

» IUPAC Name: (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)benzofuran-2-
carboxamide

e Primary Target: Dopamine D3 Receptor (D3R)[1][2][3][4]

e Mechanism: Competitive Antagonism
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o Key Structural Feature: 3-Fluoro-benzofuranyl scaffold (derived via stereoselective
fluorination).[1][2][4][5]

Chemical Architecture & Pharmacophore Model

The structure of BAK2-66 is a classic "bitopic" ligand, designed to span the orthosteric binding
site (OBS) and the secondary binding pocket (SBP) of the D3 receptor. The SAR is defined by
three distinct regions:

e Primary Pharmacophore (PP): A phenylpiperazine moiety that binds to the conserved
aspartate (Asp3.32) in the OBS.

» Linker Region: A butyl chain that dictates the depth of insertion and stereochemical
orientation.

» Secondary Pharmacophore (SP): A benzofuran-2-carboxamide headgroup that engages the
extracellular SBP, conferring subtype selectivity (D3R vs. D2R).

Figure 1: Pharmacophore Logic of BAK2-66

(The following diagram illustrates the functional segmentation of the molecule)
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Caption: Modular segmentation of BAK2-66 showing the interaction of the primary and
secondary pharmacophores with distinct receptor domains.

Structure-Activity Relationship (SAR) Analysis
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The development of BAK2-66 was driven by the optimization of the PG648 scaffold (an indolyl
analogue). The transition to the benzofuranyl series revealed critical SAR determinants.

The Secondary Pharmacophore: Benzofuran vs. Indole

The substitution of the indole ring (found in PG648) with a benzofuran ring (in BAK2-66) alters
the hydrogen bond donor/acceptor profile in the SBP.

e Indole (PG648): Possesses an N-H donor. High affinity (

nM) and high enantioselectivity.

e Benzofuran (BAK2-66): Lacks the N-H donor (replaced by Oxygen). This results in slightly
lower affinity (

nM) but retains high D3R selectivity.[2][5]

« Insight: The benzofuran ring demonstrates that the N-H hydrogen bond in the SBP is
beneficial but not strictly required for high-affinity binding, allowing for modulation of
physicochemical properties (e.qg., lipophilicity).

The Linker Region: Fluorine Substitution & Chain
Length

This is the most critical region for the "BAK" series.

¢ 3-Fluoro Substitution: BAK2-66 contains a fluorine atom at the C3 position of the butyl linker.

[6]

o Effect: The fluorine atom acts as a bioisostere for the hydroxyl group found in the
precursor.

o Stereochemistry: The (R)-enantiomer is the eutomer (active form).[6] The (S)-enantiomer
shows significantly reduced affinity (distomer).

o Mechanism:[2][7] The (R)-configuration orients the benzofuran headgroup correctly toward
the extracellular loops (EL1/EL2) of the D3 receptor.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b605905?utm_src=pdf-body
https://www.benchchem.com/product/b605905?utm_src=pdf-body
https://www.benchchem.com/product/b605905?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/ml500006v
https://pubs.acs.org/doi/10.1021/ml500006v
https://www.benchchem.com/product/b605905?utm_src=pdf-body
https://www.researchgate.net/figure/Chemical-structures-of-lead-D-3-R-antagonists-partial-agonists_fig1_335875230
https://www.researchgate.net/figure/Chemical-structures-of-lead-D-3-R-antagonists-partial-agonists_fig1_335875230
https://pubs.acs.org/doi/pdf/10.1021/ml500006v
https://biology.mit.edu/new-peptide-modulators-of-the-pro-apoptotic-protein-bak/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

e Linker Length (C4 vs. C3):

o C4 (Butyl): Optimal length. Allows the molecule to span the distance between Asp3.32
(deep) and the SBP (shallow).

o C3 (Propyl): Truncating the linker by one carbon (a byproduct identified as Compound 8)
causes a drastic loss of affinity (

nM).

o Causality: Molecular dynamics simulations suggest the C3 linker is too short to allow the
benzofuran moiety to reach the critical tyrosine residues in the SBP while the piperazine is
anchored in the OBS.

Comparative SAR Data Table

The following table summarizes the binding affinities (

) of BAK2-66 and its key analogues at dopamine receptors.

D3R D2R

Structure Configurati Selectivity
Compound E SemE
eature on (nM) (nM) ( )
3-F-
(R)-BAK2-66 R) 6.9+1.2 793+ 85 115
Benzofuran
3-F-
(S)-BAK2-66 (S) 29+8.6 2500 = 790 86
Benzofuran
3-F- )
(x)-BAK2-66 Racemic 10+£15 960 + 120 96
Benzofuran
(R)-PG648 3-OH-Indole (R) 0.52 +0.06 272 £ 25 523
3-F-
Compound 8 Benzofuran (R) 560 + 80 7400 + 1400 13
(C3 Linker)

Data Source: Kumar et al., ACS Med.[1] Chem. Lett. 2014 [1].[1][8]

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/product/b605905?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24944737/
https://pubmed.ncbi.nlm.nih.gov/24944737/
https://www.mdpi.com/1420-3049/30/12/2545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Stereochemical Retention Protocol

A defining feature of the BAK2-66 technical profile is its synthesis. The introduction of the
fluorine atom was achieved via a DAST (diethylaminosulfur trifluoride) mediated
deoxofluorination.[2][4][5]

Technical Insight: Typically,

reactions invert stereochemistry. However, the synthesis of BAK2-66 from its hydroxyl
precursor proceeded with retention of configuration.[2][5] This is attributed to a "neighboring
group participation” mechanism involving the piperazine nitrogen, forming an aziridinium ion
intermediate that is then opened by the fluoride ion.

Synthetic Workflow Diagram

Precursor:
(R)-Alcohol Intermediate
(3-OH-butyl-benzofuranylamide)

:
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-78°Cto RT

Activation

Mechanism:
Aziridinium lon Formation
(Neighboring Group Participation)

Fluoride Attack (Retention)\ Side Reaction
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Caption: Synthetic pathway highlighting the stereochemical retention during the fluorination of
the BAK2-66 precursor.

Validation Protocol (Self-Validating System)

To ensure the integrity of the BAK2-66 analogue synthesis, the following validation steps are
mandatory:

e Chiral HPLC Analysis:
o Column: Chiralcel OD-H or AD-H.
o Mobile Phase: Hexane/lsopropanol/Diethylamine (e.g., 90:10:0.1).

o Criteria: Enantiomeric excess (ee) must be >98% to confirm no racemization occurred
during DAST fluorination.

o X-Ray Crystallography:

o Used to unequivocally assign absolute configuration ((R) vs (S)) of the fluorinated product,
confirming the retention mechanism.[1][2][3][4][5]

o Radioligand Binding Assay:
o Tracer:
-N-methylspiperone.[2][5]
o Cell Line: HEK293 stably expressing hD3R or hD2R.[5]
o Validation: The
for (R)-BAK2-66 must be <10 nM at D3R to pass quality control.

Conclusion

The SAR of BAK2-66 benzofuranyl analogues demonstrates that (1) the 4-carbon linker is non-
negotiable for high affinity, (2) the 3-fluoro substitution is a viable bioisostere for hydroxyl
groups in this scaffold, allowing for modulation of polarity without sacrificing stereochemical
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fidelity, and (3) the benzofuran moiety provides a lipophilic alternative to indole for targeting the
D3R secondary binding pocket.

For drug development professionals, BAK2-66 represents a critical tool compound for probing
D3R function in addiction models, distinguishing itself via its high selectivity and unique
fluorinated linker architecture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605905#structure-activity-relationship-of-bak2-66-
benzofuranyl-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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